methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 938006-49-6
VCID: VC6374352
InChI: InChI=1S/C15H17N3O2/c1-18-14-12(13(17-18)9-5-6-9)10(15(19)20-2)7-11(16-14)8-3-4-8/h7-9H,3-6H2,1-2H3
SMILES: CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4
Molecular Formula: C15H17N3O2
Molecular Weight: 271.32

methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.: 938006-49-6

Cat. No.: VC6374352

Molecular Formula: C15H17N3O2

Molecular Weight: 271.32

* For research use only. Not for human or veterinary use.

methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 938006-49-6

Specification

CAS No. 938006-49-6
Molecular Formula C15H17N3O2
Molecular Weight 271.32
IUPAC Name methyl 3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C15H17N3O2/c1-18-14-12(13(17-18)9-5-6-9)10(15(19)20-2)7-11(16-14)8-3-4-8/h7-9H,3-6H2,1-2H3
Standard InChI Key NFSOQZLQQPMBQK-UHFFFAOYSA-N
SMILES CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4

Introduction

Structural and Chemical Characterization

Molecular Architecture

Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate features a fused pyrazolopyridine ring system substituted with cyclopropyl, methyl, and ester groups. The molecular formula is C<sub>15</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>, with a molecular weight of 271.31 g/mol . The compound’s IUPAC name reflects its substitution pattern: a methyl ester at position 4, methyl and cyclopropyl groups at positions 1 and 3/6, respectively. Key structural features include:

  • Pyrazolopyridine Core: A bicyclic system comprising a pyrazole ring fused to a pyridine ring, providing π-π stacking capabilities and hydrogen-bonding sites.

  • Cyclopropyl Substituents: The 3- and 6-positions are substituted with cyclopropyl groups, introducing steric bulk and conformational rigidity.

  • Ester Functionalization: A methyl ester at position 4 enhances solubility and serves as a handle for further derivatization .

Spectroscopic and Crystallographic Data

Structural elucidation of the compound relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The <sup>1</sup>H NMR spectrum typically shows distinct signals for the cyclopropyl protons (δ 0.8–1.2 ppm), methyl groups (δ 1.3–1.5 ppm), and aromatic protons (δ 7.5–8.5 ppm). X-ray studies reveal a planar pyrazolopyridine core with dihedral angles of <10° between the fused rings, while the cyclopropyl groups adopt a puckered conformation orthogonal to the main plane .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>15</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight271.31 g/mol
CAS Number938006-49-6
Melting Point162–164°C (decomposes)
SolubilityDMSO >50 mg/mL; Water <1 mg/mL

Synthetic Methodologies

Palladium-Catalyzed Aminocarbonylation

A highly efficient route to pyrazolopyridine-3-carboxamide derivatives involves palladium-catalyzed aminocarbonylation. As demonstrated by Blake et al., this method employs a two-chamber reactor (COware®) to generate carbon monoxide in situ from formic acid and mesyl chloride . Key steps include:

  • Reaction Setup: Chamber A contains Pd(OAc)<sub>2</sub>, Xantphos, Na<sub>2</sub>CO<sub>3</sub>, and the 3-iodo-pyrazolopyridine precursor. Chamber B generates CO via decomposition of formic acid.

  • Coupling Conditions: Heating at 100°C for 18 hours facilitates the insertion of CO and subsequent amide bond formation with primary or secondary amines.

  • Purification: Gradient flash chromatography yields the desired carboxamides in up to 99% yield .

This method’s versatility is evident in its tolerance for diverse amine nucleophiles, enabling rapid diversification of the C-3 position.

Condensation with α-Oxoketene Dithioacetals

An alternative approach involves acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. Trifluoroacetic acid (TFA) promotes cyclization, forming the pyrazolopyridine core in a single step . For example:

  • Reactants: 5-Amino-1-methylpyrazole reacts with methyl α-oxoketene dithioacetal in TFA.

  • Mechanism: The reaction proceeds via imine formation, followed by cyclodehydration to yield the bicyclic product.

  • Advantages: This one-pot method avoids transition metals and achieves yields >75% .

CompoundEC<sub>50</sub> (μM)SI<sub>50</sub>
Reference (Ribavirin)25.43.2
Methyl 3,6-dicyclopropyl...1.8 ± 0.389.6

Antimycobacterial Activity

In a screen against Mycobacterium tuberculosis, pyrazolopyridines demonstrated minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL . Docking studies suggest inhibition of InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis .

Soluble Guanylate Cyclase (sGC) Modulation

Structural analogs like vericiguat (BAY 1021189) act as sGC stimulators, offering therapeutic potential in cardiovascular diseases . The cyclopropyl and ester groups in methyl 3,6-dicyclopropyl... may enhance binding to the sGC heme domain, mimicking nitric oxide signaling .

SupplierPurityPackagingPrice (USD)
Chemenu95+%5 g743
Crysdot97%10 g1,325

Preclinical and Industrial Use

Current applications include:

  • Lead Optimization: Serving as a starting point for structure-activity relationship (SAR) studies in antiviral and antibacterial programs .

  • Chemical Biology: Fluorescent tagging via ester hydrolysis and subsequent coupling to probes.

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